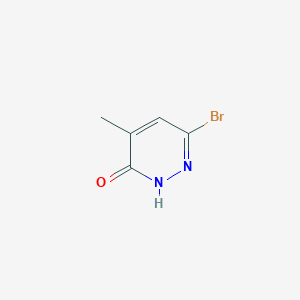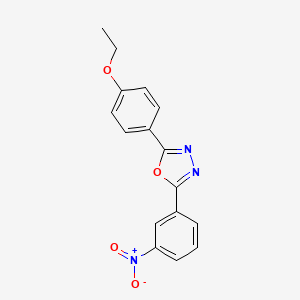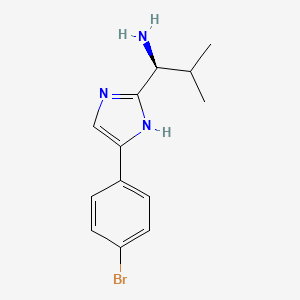
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine is a chiral compound featuring an imidazole ring substituted with a 4-bromophenyl group and a 2-methylpropan-1-amine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Chiral Amine Introduction: The chiral amine side chain can be introduced via reductive amination or other suitable methods to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is a potential candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the bromophenyl group can participate in π-π interactions. The chiral amine side chain may enhance binding specificity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(5-(4-Chlorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Fluorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Methylphenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The bromine atom can be readily substituted, providing a versatile handle for further functionalization.
- Binding Affinity: The compound’s binding affinity to specific targets may differ from its analogs due to the electronic effects of the bromine atom.
Eigenschaften
Molekularformel |
C13H16BrN3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrN3/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
QJVPPYSYRLYGPB-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Kanonische SMILES |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
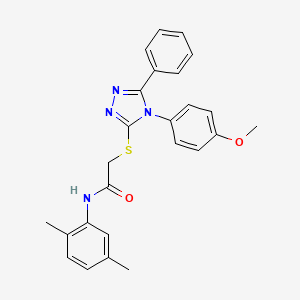

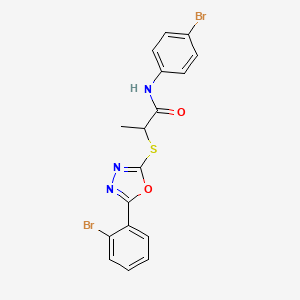
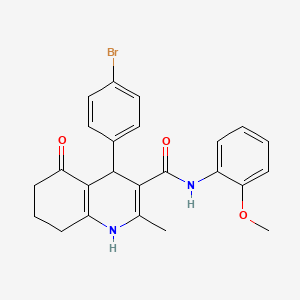
![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)

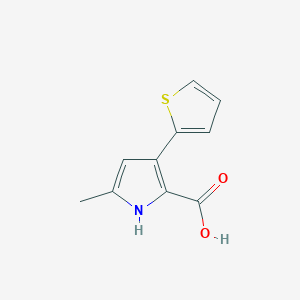
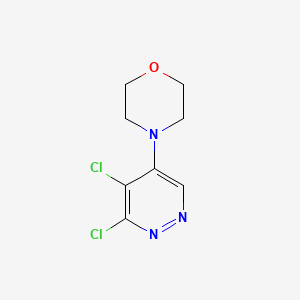
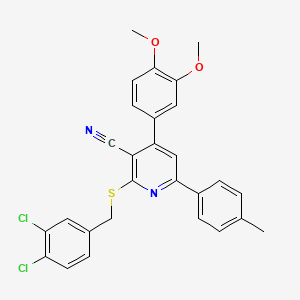
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
